molecular formula C26H42O4 B1436934 6-Ethylidene-Obeticholic Acid CAS No. 1908444-27-8

6-Ethylidene-Obeticholic Acid

Número de catálogo: B1436934
Número CAS: 1908444-27-8
Peso molecular: 418.6 g/mol
Clave InChI: NJXXWLPIJNFPHG-ZWVRHZPBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Ethylidene-Obeticholic Acid is a synthetic derivative of a naturally occurring bile acid. It is known for its potent activity as an agonist of the farnesoid X receptor, a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. This compound has garnered significant attention for its therapeutic potential, particularly in the treatment of liver diseases such as primary biliary cholangitis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylidene-Obeticholic Acid typically involves the modification of chenodeoxycholic acid. The key steps include:

    Alkylation: Introduction of the ethylidene group at the 6-position.

    Hydroxylation: Addition of hydroxyl groups at specific positions to enhance receptor binding affinity.

    Cyclization: Formation of the cyclopenta[a]phenanthrene structure.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Treatment of Primary Biliary Cholangitis (PBC)

6-Ethylidene-Obeticholic Acid has been studied for its efficacy in treating PBC, an autoimmune disease characterized by progressive destruction of the bile ducts leading to cholestasis and liver fibrosis. Clinical trials have shown that OCA significantly reduces alkaline phosphatase levels, a key marker for cholestasis, in patients who are intolerant to ursodeoxycholic acid (UDCA) treatment.

Study Dosage Alkaline Phosphatase Reduction Common Adverse Effects
Phase 2 TrialOCA 10 mg-53.9%Pruritus (15%)
Phase 2 TrialOCA 50 mg-37.2%Pruritus (38%)
Placebo--0.8%-

The reduction in alkaline phosphatase was statistically significant compared to placebo (p < 0.0001) and was sustained over a six-year follow-up period .

Non-Alcoholic Fatty Liver Disease (NAFLD)

The role of this compound in treating NAFLD and non-alcoholic steatohepatitis (NASH) has also been explored. In a multicenter phase 3 trial, interim results indicated improvements in liver histology among patients treated with OCA compared to placebo .

Trial Outcome Response Rate
REGENERATE StudyImprovement in liver histology37% overall; up to 80% with specific biomarkers

The study highlighted that patients with higher ratios of Cyp7b1/Cyp8b1 exhibited better treatment responses, suggesting a potential biomarker for predicting efficacy .

Safety and Tolerability

While this compound shows promise in clinical applications, safety concerns have been noted. The most common adverse effect reported is pruritus, which led to discontinuation in a significant number of patients at higher doses . Long-term safety continues to be monitored through ongoing studies.

Mecanismo De Acción

6-Ethylidene-Obeticholic Acid exerts its effects by binding to the farnesoid X receptor. This binding activates the receptor, leading to the regulation of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of the farnesoid X receptor helps reduce bile acid levels in the liver, thereby alleviating conditions like primary biliary cholangitis.

Comparación Con Compuestos Similares

    Chenodeoxycholic Acid: The natural bile acid from which 6-Ethylidene-Obeticholic Acid is derived.

    Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.

    Obeticholic Acid: A closely related compound with similar therapeutic applications.

Uniqueness: this compound is unique due to its enhanced potency as a farnesoid X receptor agonist compared to its parent compound, chenodeoxycholic acid. This increased potency makes it more effective in regulating metabolic pathways and treating liver diseases.

Actividad Biológica

6-Ethylidene-Obeticholic Acid (6-ECDCA) is a semisynthetic derivative of chenodeoxycholic acid (CDCA), which is a primary bile acid. This compound has gained attention due to its enhanced biological activity, particularly as a selective agonist of the farnesoid X receptor (FXR). FXR plays a crucial role in regulating bile acid, cholesterol, and glucose metabolism, making 6-ECDCA a potential therapeutic agent for various liver diseases.

The primary biological activity of 6-ECDCA is its potent agonism of FXR. Upon activation, FXR regulates several metabolic pathways, including:

  • Bile Acid Synthesis : Enhances the synthesis and secretion of bile acids.
  • Cholesterol Metabolism : Modulates cholesterol homeostasis.
  • Glucose Regulation : Influences glucose metabolism and insulin sensitivity.

The structural modification of adding an ethyl group at the 6α-position significantly increases its potency compared to its parent compound, CDCA, making it a more effective therapeutic agent for liver-related conditions.

Comparative Potency

The following table summarizes the comparative potency and clinical applications of various bile acids and their derivatives:

Compound NameStructure/ModificationFXR Agonism PotencyClinical Use
Chenodeoxycholic Acid (CDCA)Natural bile acidModerateMetabolic regulation
Ursodeoxycholic Acid (UDCA)Epimer of CDCALowTreats cholestasis; protects liver
Obeticholic Acid (OCA)6α-Ethyl derivative of CDCAHighApproved for primary biliary cholangitis
6-Ethylchenodeoxycholic AcidSimilar structure without modificationModerateResearch on metabolic effects
This compound 6α-Ethyl modification High Potential in treating liver diseases

This table highlights that 6-ECDCA has a superior agonistic effect on FXR compared to other compounds in the same class, suggesting its potential in therapeutic applications.

Efficacy in Liver Diseases

Recent studies have demonstrated the efficacy of 6-ECDCA in various liver disease models. For instance:

  • Non-Alcoholic Fatty Liver Disease (NAFLD) : In murine models, treatment with OCA (and by extension, 6-ECDCA) has been shown to suppress hepatocyte death and liver fibrosis. The mechanism involves the suppression of metabolic stress-induced p53 activation, indicating that FXR activation plays a protective role in hepatocyte survival .
  • Primary Biliary Cholangitis (PBC) : In real-world settings, patients with PBC who had an incomplete response to UDCA showed significant biochemical improvements when treated with OCA. Specifically, 47% of patients met the primary endpoint of reduced alkaline phosphatase levels after 12 months of therapy .

Clinical Trials

Several clinical trials have focused on the effects of OCA and its derivatives:

  • Phase 3 Trials : The POISE trial demonstrated that OCA significantly reduces alkaline phosphatase levels in PBC patients compared to placebo .
  • Phase 4 Studies : Ongoing studies are assessing the long-term safety and efficacy of OCA in diverse populations, emphasizing its role as an adjunct therapy for liver diseases .

Summary of Findings

  • Anti-Fibrotic Activity : 6-ECDCA exhibits anti-fibrotic effects through FXR activation, which is crucial for managing liver fibrosis and steatosis.
  • Metabolic Regulation : The compound's ability to regulate glucose and lipid metabolism positions it as a candidate for treating metabolic syndrome-related liver conditions.

Análisis De Reacciones Químicas

Oxidation

6-Ethylidene obeticholic acid can undergo oxidation reactions, often employing selective oxidants.

  • Reagents : Pyridinium chlorochromate is a common reagent used for oxidation reactions.

Reduction

Reduction reactions are crucial in synthesizing and modifying 6-ethylidene obeticholic acid.

  • Reagents : Common reducing agents include potassium borohydride and cerous chloride.

  • Process : The synthesis of obeticholic acid involves hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis. A mixture of (E/Z)-3α-Hydroxy-6-Ethylididne-7-keto-5β-Cholan-24-oic acid methyl ester is reacted with palladium on carbon, methanol, water, and sodium hydroxide. Hydrogen gas is applied, and the mixture is heated to yield 3-alpha-hydroxy-6-beta-ethyl-7-keto-5-beta-cholanoic acid . Sodium borohydride is then used for reduction .

Substitution

Substitution reactions are also relevant in modifying the structure of 6-ethylidene obeticholic acid.

  • Reagents : Nucleophilic reagents like iodo-ethane can be used in substitution reactions.

Stability

The stability of obeticholic acid solutions has been studied under various conditions.

  • Conditions : Standard and sample solutions of obeticholic acid remain stable for up to 26 hours at 25°C .

Table 1: Stability of Standard Solution at 25°C

Time (hours)Peak AreaChange (%)
Initial2908163NA
728992650.2
928945630.2
1528965460.2
2428856420.3
2628896520.3

Table 2: Stability of Sample Solution at 25°C

Time (hours)Assay (%)Change (%)
Initial99.6NA
799.40.1
999.80.2
1599.60.2
24100.60.5
2699.00.5

Forced Degradation Studies

Specificity studies involving forced degradation provide insights into the chemical behavior of obeticholic acid under stress conditions .

Table 3: Degradation Data for Specificity

Stress ConditionAssay (%)Degradation (%)Result
As such99.6No degradationPass
Acid Hydrolysis78.121.5%Pass
Alkali Hydrolysis92.27.4%Pass
Peroxide Oxidation97.71.9%Pass
Thermal Degradation98.21.4%Pass
UV light Degradation99.10.5%Pass

Role of FXR Activation

6-Ethylidene obeticholic acid exerts its therapeutic effects through the activation of the farnesoid X receptor (FXR).

  • Activation of FXR modulates gene expression related to bile acid synthesis, transport, lipid metabolism and glucose homeostasis.

  • This activation leads to reduced bile acid synthesis, decreased inflammation, and reduced hepatic fibrosis, improving liver function .

  • Research indicates that FXR activation results in decreased cholesterol levels and improved insulin sensitivity .

Propiedades

IUPAC Name

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXXWLPIJNFPHG-ZWVRHZPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethylidene-Obeticholic Acid
Reactant of Route 2
6-Ethylidene-Obeticholic Acid
Reactant of Route 3
6-Ethylidene-Obeticholic Acid
Reactant of Route 4
6-Ethylidene-Obeticholic Acid
Reactant of Route 5
6-Ethylidene-Obeticholic Acid
Reactant of Route 6
6-Ethylidene-Obeticholic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.